molecular formula C11H15NO B2688098 [1-(Aminomethyl)-2-phenylcyclopropyl]methanol CAS No. 1340183-98-3

[1-(Aminomethyl)-2-phenylcyclopropyl]methanol

Cat. No.: B2688098
CAS No.: 1340183-98-3
M. Wt: 177.247
InChI Key: VWEDBTNDEHYUBZ-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-phenylcyclopropyl]methanol: is an organic compound with the molecular formula C10H13NO It is characterized by a cyclopropyl ring substituted with an aminomethyl group and a phenyl group, along with a hydroxymethyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-phenylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of phenylcyclopropane with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(Aminomethyl)-2-phenylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: [1-(Carboxymethyl)-2-phenylcyclopropyl]methanol.

    Reduction: [1-(Aminomethyl)-2-phenylcyclopropyl]methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Aminomethyl)-2-phenylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-2-phenylcyclopropyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity. The cyclopropyl ring can induce conformational changes in the target protein, affecting its function.

Comparison with Similar Compounds

  • [1-(Aminomethyl)cyclopropyl]methanol
  • [1-(Aminomethyl)-2-phenylcyclopropane]
  • [1-(Aminomethyl)-2-phenylcyclopropyl]amine

Comparison: Compared to similar compounds, [1-(Aminomethyl)-2-phenylcyclopropyl]methanol is unique due to the presence of both the hydroxymethyl and phenyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications. The cyclopropyl ring provides rigidity and stability, which can be advantageous in certain chemical and biological contexts.

Properties

IUPAC Name

[1-(aminomethyl)-2-phenylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEDBTNDEHYUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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